![molecular formula C23H22N2O4S B2737557 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide CAS No. 922089-94-9](/img/structure/B2737557.png)
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Enzyme Inhibition and Therapeutic Potential
A novel class of [1,4]oxazepine-based primary sulfonamides has been developed, demonstrating strong inhibition of therapeutically relevant human carbonic anhydrases. This enzyme inhibition suggests potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial. The primary sulfonamide functionality facilitates both the [1,4]oxazepine ring construction and acts as an enzyme prosthetic zinc-binding group, highlighting the dual role of the sulfonamide group in the compound's biochemical activity (A. Sapegin et al., 2018).
Antifungal and Anticancer Activities
The synthesis of novel triazepines, pyrimidines, and azoles using 4-toluenesulfonamide as a building block has been explored. Some of these compounds have shown good antifungal activity, suggesting potential applications in the development of new antifungal agents. Additionally, their role in anticancer activities has been investigated, indicating possible uses in cancer treatment (A. Khodairy et al., 2016).
DNA Binding, Cleavage, and Anticancer Properties
Mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes exhibit significant potential in binding to calf thymus DNA and inducing DNA cleavage, suggesting their utility in cancer research and therapy. Their antiproliferative activity against human tumor cells, including colon adenocarcinoma Caco-2 cells and leukemia Jurkat T lymphocytes, further supports their application in cancer treatment, showcasing the multifunctional therapeutic potential of sulfonamide derivatives (M. González-Álvarez et al., 2013).
Synthesis and Biological Evaluation of Quinazoline Sulfonamide Derivatives
New potentially active quinazolin-4-yl-aminobenzenesulfonamide derivatives have been synthesized and characterized. Preliminary antimicrobial and anticancer activity studies revealed that these compounds exhibit moderate antibacterial activity against specific bacterial strains and significant activity against a fungal strain. This suggests their potential as antimicrobial agents and their possible therapeutic applications in treating infections and cancer (A. Kumar et al., 2018).
Mechanism of Action
While the exact mechanism of action for this specific compound is not provided in the available resources, related compounds are known to act as selective inhibitors of the Dopamine D2 receptor . This suggests that “N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide” may have similar activity.
properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-14-5-9-22-20(11-14)25(4)23(26)19-13-17(7-10-21(19)29-22)24-30(27,28)18-8-6-15(2)16(3)12-18/h5-13,24H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKODWMXDHMEDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)C)C)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.